ETHYL 2-({[5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}AMINO)ACETATE
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Overview
Description
ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is a complex organic compound that features a combination of bromine, chlorine, and benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the benzamido intermediate, followed by bromination and chlorination reactions. The final step involves the esterification of the amino acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as hydroxide ions (OH-), amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-BROMOPHENYL)ACETATE: Shares the bromine and ethyl ester groups but lacks the chlorobenzamido and phenylmethylamino groups.
ETHYL 2-(4-CHLOROBENZAMIDO)ACETATE: Contains the chlorobenzamido group but lacks the bromine and phenylmethylamino groups.
Uniqueness
ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[[5-bromo-2-[(4-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrClN2O3/c1-2-31-22(29)15-27-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)28-24(30)17-8-11-19(26)12-9-17/h3-14,23,27H,2,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMHFFANGJQLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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